2-Cyano-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Cyano-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H4F3NO2 . It is a derivative of benzoic acid, with a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the benzene ring .
Synthesis Analysis
The synthesis of 2-Cyano-4-(trifluoromethyl)benzoic acid can involve various methods. One such method involves the use of 4-(Trifluoromethyl)benzoic acid in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of 2-Cyano-4-(trifluoromethyl)benzoic acid consists of a benzene ring with a carboxylic acid group (-COOH), a cyano group (-CN), and a trifluoromethyl group (-CF3) attached to it . The InChI code for this compound is 1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) .Physical And Chemical Properties Analysis
2-Cyano-4-(trifluoromethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 215.13 . The compound is stored in a dry environment at 2-8°C .Scientific Research Applications
Chemical Synthesis
“2-Cyano-4-(trifluoromethyl)benzoic acid” is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of several other chemicals, contributing to its trifluoromethyl group and cyano group to the final product .
Antimycotic Agents
This compound has been used in the synthesis of salicylanilide esters, which have been assayed in vitro as potential antimycotic agents against eight fungal strains . This suggests its potential use in the development of new antifungal drugs .
Internal Standard in GC/MS Analysis
“2-Cyano-4-(trifluoromethyl)benzoic acid” has been used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This application is crucial in analytical chemistry, where accurate and precise measurements are required .
Drug Delivery Systems
In the field of pharmaceuticals, this compound has been used in the creation of hybrid aerogels for drug delivery . The overall objective was to modulate the release behavior of drug-impregnated aerogels, from an almost instantaneous release to a semi-retarded delivery .
Material Science
The trifluoromethyl group in “2-Cyano-4-(trifluoromethyl)benzoic acid” can impart unique properties to materials, making it useful in material science . For example, it can enhance the thermal stability and chemical resistance of polymers .
Research and Development
As a specialty chemical, “2-Cyano-4-(trifluoromethyl)benzoic acid” is often used in research and development laboratories . Its unique chemical structure makes it a valuable tool for scientists exploring new reactions and developing novel materials .
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332-H315-H319-H335, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2-Cyano-4-(trifluoromethyl)benzoic acid are currently unknown . This compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules with specific biological targets .
Mode of Action
As a building block, its role in biological systems would depend on the specific molecules it is used to synthesize .
Biochemical Pathways
As a building block, it may be involved in the synthesis of various bioactive compounds, each of which could affect different biochemical pathways .
Pharmacokinetics
The presence of the cyano and trifluoromethyl groups could potentially influence its pharmacokinetic properties .
Result of Action
As a building block, its effects would depend on the specific molecules it is used to synthesize .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and reactivity .
properties
IUPAC Name |
2-cyano-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-2-7(8(14)15)5(3-6)4-13/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFNCIRXMGQFLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279008 | |
Record name | 2-Cyano-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(trifluoromethyl)benzoic acid | |
CAS RN |
779-16-8 | |
Record name | 2-Cyano-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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